molecular formula C16H24BBrN2O3 B1521760 N-(2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide CAS No. 1309980-68-4

N-(2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide

Cat. No.: B1521760
CAS No.: 1309980-68-4
M. Wt: 383.1 g/mol
InChI Key: RWHMDEGUKHMIJX-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide is a pyridine-based organoboron compound featuring a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position and a bromine atom at the 2-position of the pyridine ring. The pivalamide (2,2-dimethylpropanamide) substituent at the 3-position introduces steric bulk, which can influence solubility and reactivity. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronic ester moiety, enabling the formation of carbon-carbon bonds in pharmaceutical and materials chemistry .

Key properties:

  • Molecular formula: C₁₆H₂₃BBrN₂O₃
  • Molecular weight: 398.09 g/mol (exact mass)
  • Structural features: Bromine (electron-withdrawing), boronic ester (reactive site), and pivalamide (steric hindrance).

Properties

IUPAC Name

N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BBrN2O3/c1-14(2,3)13(21)20-11-8-10(9-19-12(11)18)17-22-15(4,5)16(6,7)23-17/h8-9H,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHMDEGUKHMIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Br)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BBrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure and functional groups suggest a range of potential biological activities. This article explores the compound's biological activity based on available research findings, including case studies and relevant data.

  • Molecular Formula : C11_{11}H15_{15}BBrNO2_2
  • Molecular Weight : 283.96 g/mol
  • CAS Number : 214360-62-0
  • Physical State : Solid
  • Purity : >98% (GC)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exhibit:

  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Activity : It has shown effectiveness against specific bacterial strains, suggesting potential as an antimicrobial agent.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits enzyme X in metabolic pathways

Case Studies

  • Anticancer Study :
    A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Antimicrobial Efficacy :
    In a series of tests against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. These results highlight its potential as a lead compound for antibiotic development.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity and reduce toxicity. Modifications to the boron-containing moiety have been particularly promising in increasing selectivity toward cancer cells while minimizing effects on normal cells.

Scientific Research Applications

Organic Synthesis

N-(2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide is primarily utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various coupling reactions:

Suzuki-Miyaura Coupling

This compound can act as a boron source in Suzuki-Miyaura cross-coupling reactions. This reaction is vital for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The presence of the bromine atom enhances its reactivity and selectivity in these transformations .

Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role in drug development:

Drug Development

The ability to create diverse molecular architectures through coupling reactions makes this compound valuable for synthesizing potential therapeutic agents. Its derivatives have been explored for their biological activities against various diseases .

Biochemical Probes

The compound can be utilized to develop biochemical probes that interact with specific biological targets. These probes are instrumental in studying cellular mechanisms and pathways .

Case Studies

Several studies highlight the efficacy of this compound in research:

Study 1: Synthesis of Anticancer Agents

A recent study demonstrated the use of this compound in synthesizing novel anticancer agents through multi-step reactions involving Suzuki coupling. The resulting compounds showed promising activity against cancer cell lines .

Study 2: Development of Biochemical Probes

Another investigation focused on using this compound to create probes for studying protein interactions within cells. The results indicated that these probes could effectively bind to target proteins and provide insights into their functions .

Advantages Over Similar Compounds

Compared to other organoboron compounds, this compound offers several advantages:

FeatureThis CompoundSimilar Compounds
Stability High due to dioxaborolane structureVaries
Reactivity Enhanced by bromine substitutionVaries
Synthetic Versatility High due to multiple functional groupsLimited

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a class of pyridine derivatives modified with boronic esters and varying substituents. Below is a detailed comparison with analogs, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison of Pyridine-Boronic Ester Derivatives

Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
N-(2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide 2-Br, 3-pivalamide, 5-boronic ester C₁₆H₂₃BBrN₂O₃ 398.09 Suzuki coupling; steric hindrance slows hydrolysis
N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide 5-F, 2-pivalamide, 3-boronic ester C₁₅H₂₂BFN₂O₃ 320.16 Enhanced electron deficiency for meta-directing reactions
N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide 5-Me, 2-pivalamide, 3-boronic ester C₁₆H₂₅BN₂O₃ 304.20 Improved solubility; methyl stabilizes boronic ester
N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide 2-Cl, 3-pivalamide, 6-boronic ester C₁₆H₂₃BClN₂O₃ 338.65 Chlorine’s electronegativity enhances reactivity
N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide 2-Br, 3-pivalamide, 5-OH C₁₀H₁₃BrN₂O₂ 273.13 Hydroxyl enables further functionalization
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide 5-boronic ester, 3-propionamide C₁₄H₂₁BN₂O₃ 276.14 Smaller amide reduces steric hindrance

Key Findings

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (Br, F, Cl) : Increase stability of the boronic ester but may reduce coupling efficiency in Suzuki reactions due to decreased nucleophilicity .
  • Electron-donating groups (Me, OMe) : Enhance solubility and boronic ester stability but may require harsher reaction conditions .
  • Steric effects : The pivalamide group in the target compound slows hydrolysis of the boronic ester compared to smaller amides (e.g., propionamide) .

Positional Isomerism :

  • Boronic esters at the 5-position (target compound) vs. 6-position () alter regioselectivity in cross-couplings. The 5-position is more reactive in meta-substituted systems .

Applications :

  • Pharmaceutical intermediates : Bromine and chlorine substituents facilitate halogen exchange in drug synthesis .
  • Materials science : Hydroxyl and methoxy derivatives () are used in polymer functionalization .

Preparation Methods

Synthesis of the Pyridinyl Core with Pivalamide Substitution

The pivalamide group is introduced by acylation of an amino-substituted pyridine derivative. A typical method involves:

  • Starting from 2-aminopyridine derivatives, the amino group at the 3-position of the pyridine is acylated using pivaloyl chloride in the presence of a base such as triethylamine.
  • The reaction is performed in an aprotic solvent like dichloromethane at low temperature (0 °C) followed by warming to room temperature.
  • Workup includes aqueous quenching and purification by chromatography or crystallization.

This method is supported by analogous procedures for pivalamide formation from amines and pivaloyl chloride, yielding the corresponding N-pivaloyl amides in moderate to good yields.

Installation of the Boronate Ester Group

The 5-position boronate ester (pinacol boronate) is typically introduced via a palladium-catalyzed borylation reaction, often a modified Suzuki-Miyaura coupling or Miyaura borylation, involving:

  • A halogenated pyridine intermediate (often chlorinated or brominated at the 5-position)
  • A boron source such as bis(pinacolato)diboron (B2pin2)
  • A palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride
  • A base such as potassium acetate
  • Solvent like 1,4-dioxane
  • Reaction conditions: heating at about 100 °C under an inert atmosphere (argon) for several hours

This step converts the halogenated pyridine into the corresponding boronate ester with high selectivity and yield.

Bromination of the Pyridine Ring

The bromine substituent at the 2-position is introduced either before or after boronate ester formation by:

  • Bromination of the pyridine intermediate using brominating agents such as N-bromosuccinimide (NBS)
  • The reaction is typically carried out in an organic solvent under controlled temperature to avoid over-bromination
  • Alternatively, the bromine can be introduced via oxidative bromination using tert-butyl hydroperoxide (TBHP) and iodine systems, which proceed under mild and metal-free conditions.

Multi-Step Synthesis Sequence

A representative synthetic route from literature and patent sources involves:

Step Reaction Type Reagents/Conditions Outcome
1 Acylation 2-aminopyridine + pivaloyl chloride, triethylamine, CH2Cl2, 0 °C to rt N-(pyridin-3-yl)pivalamide intermediate
2 Halogenation N-bromosuccinimide or bromine source, controlled temperature 2-bromo substitution on pyridine ring
3 Borylation (Miyaura borylation) Bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, KOAc, 1,4-dioxane, 100 °C Pinacol boronate ester at 5-position
4 Purification Chromatography or recrystallization Pure N-(2-bromo-5-boronate)pyridin-3-yl)pivalamide

This sequence is supported by examples in patent WO2017028810 and related synthetic literature.

Research Findings and Optimization Notes

  • The order of bromination and borylation is critical; performing borylation on a brominated intermediate ensures regioselectivity.
  • Use of palladium catalysts with diphosphine ligands (such as dppf) enhances coupling efficiency.
  • Bases like potassium acetate are preferred for the borylation step to avoid side reactions.
  • Bromination with NBS is preferred for mild conditions and controlled substitution.
  • The pivalamide group introduction is generally straightforward via acylation but requires careful control of temperature and stoichiometry to prevent over-acylation or side reactions.
  • Some protocols use oxidative bromination with TBHP/I2 systems to avoid metal catalysts, but these are less common for this specific compound due to the need for precise substitution patterns.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Considerations Typical Yield Range
Pivalamide formation Pivaloyl chloride, triethylamine, CH2Cl2, 0 °C to rt Control temperature, stoichiometry 60-80%
Bromination N-bromosuccinimide, organic solvent, rt or mild heating Avoid over-bromination 70-90%
Borylation B2pin2, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 100 °C, inert atmosphere Catalyst choice critical 75-90%
Purification Chromatography, recrystallization Purity essential for downstream use N/A

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide?

  • Methodological Answer: The synthesis typically involves sequential functionalization of a pyridine scaffold. A common approach is:

Borylation: Introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

Bromination: Electrophilic bromination at the 2-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C.

Pivalamide Formation: React the amino-pyridine intermediate with pivaloyl chloride in the presence of a base (e.g., triethylamine) to form the pivalamide .
Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is recommended.

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy:
  • ¹H NMR: Look for the pivalamide tert-butyl group (δ ~1.3 ppm, singlet) and pyridine protons (δ 7.5–8.5 ppm).
  • ¹¹B NMR: A peak at δ ~30 ppm confirms the boronate ester .
  • 13C NMR: Assign carbons adjacent to bromine (C-Br, δ ~110 ppm) and the boronate (C-B, δ ~85 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ or [M+Na]⁺.
  • X-ray Crystallography: For absolute configuration (if crystalline), use SHELX programs for refinement .

Q. What are the critical handling and storage protocols for this compound?

  • Methodological Answer:
  • Moisture Sensitivity: The boronate ester is hygroscopic. Store under argon or nitrogen at –20°C in sealed vials with desiccant .
  • Light Sensitivity: Protect from UV light to prevent deborylation or bromine displacement.
  • Safety: Use gloves, goggles, and fume hoods. Avoid skin contact due to potential toxicity of brominated intermediates .

Advanced Research Questions

Q. How does the reactivity of the bromine and boronate groups influence sequential cross-coupling strategies?

  • Methodological Answer: The compound’s bifunctional nature allows orthogonal reactivity:
  • Suzuki-Miyaura Coupling (Boronate First): Use Pd(PPh₃)₄/K₂CO₃ in THF/H₂O to couple the boronate with aryl halides. The bromine remains intact under these conditions .
  • Subsequent Buchwald-Hartwig Amination (Bromine): After boronate coupling, employ Pd₂(dba)₃/Xantphos with amines to replace bromine .
    Key Consideration: The boronate may inhibit palladium catalysts if not protected. Pre-activate the catalyst with ligands (e.g., SPhos) to avoid side reactions.

Q. How can researchers resolve contradictions in literature regarding competitive reactivity between bromine and boronate groups?

  • Methodological Answer: Design controlled experiments to isolate reactivity:

Kinetic Studies: Monitor reaction progress via LC-MS under varying conditions (catalyst, solvent, temperature).

Protecting Group Strategies: Temporarily mask the boronate (e.g., as a boronic acid) using trimethylamine N-oxide to prioritize bromine substitution .

Computational Modeling: Use DFT calculations (e.g., Gaussian) to compare activation energies for bromine vs. boronate reactivity. Absolute hardness (η) and electronegativity (χ) parameters can predict site selectivity .

Q. What computational methods are suitable for predicting the regioselectivity of this compound in cross-couplings?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. The boronate’s empty p-orbital (Lewis acidity) may favor transmetalation over bromine’s σ-hole .
  • Molecular Dynamics (MD): Simulate palladium catalyst interactions with the substrate in explicit solvent models (e.g., DMF) to assess steric effects.
    Software Recommendations: Gaussian (DFT), GROMACS (MD), and SHELX for crystallographic validation .

Q. What role does this compound play in synthesizing bioactive molecules or materials?

  • Methodological Answer:
  • Pharmaceutical Intermediates: The pyridine-boronate scaffold is pivotal in kinase inhibitors (e.g., PI3Kδ inhibitors) and PET tracer precursors. For example, replace bromine with fluorinated groups via halogen exchange for radiolabeling .
  • Materials Science: Use in conjugated polymers via Suzuki coupling to enhance electron-deficient character for OLEDs or sensors.
    Case Study: In , a boronate-pyridine derivative was coupled with a brominated isobenzofuran to build a drug candidate .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide

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